CBL0100
Description
Nomenclature and Chemical Classification within the Curaxin Family
CBL0100 is known by several synonyms, including Curaxin 100, Curaxin100, and CBL-0100. medkoo.comcymitquimica.com Chemically, it is classified as a substituted carbazole (B46965) derivative. mdpi.comencyclopedia.pub The curaxin family of compounds, to which this compound belongs, is characterized by a carbazole core structure with electron-withdrawing groups at positions 3 and 6, and an aminoalkyl chain at the nitrogen atom at position 9. mdpi.comencyclopedia.pub
The IUPAC name for this compound is 6-(2-(Diethylamino)ethyl)-1,6,10,11-tetrahydro-3H-dicyclopenta[c,g]carbazole-3,9(2H)-dione. medkoo.com Its molecular formula is C₂₄H₂₆N₂O₂ and it has a molecular weight of 374.48 g/mol . medkoo.comcymitquimica.com
Conceptual Origins and Discovery in Modulating Cellular Pathways
Curaxins, including this compound, were initially identified through a screening process aimed at finding non-genotoxic antiproliferative compounds that could simultaneously target multiple pathways involved in tumor growth. mdpi.comencyclopedia.pub Early hits in this screening included quinacrine (B1676205) and other antimalarials, which led to the development of the curaxin class through structure-activity relationship (SAR) studies. mdpi.comencyclopedia.pub
The discovery of curaxins highlighted their ability to influence key cellular processes by targeting the facilitates chromatin transcription (FACT) complex. mdpi.comencyclopedia.pubmdpi.comresearchgate.netnih.govresearchgate.netoaepublish.comnih.govasm.orgresearchgate.netnih.govmdpi.comnih.govaacrjournals.org FACT is a histone chaperone that plays a critical role in regulating chromatin structure during processes such as transcription, replication, and DNA repair. oaepublish.comnih.govaacrjournals.org this compound and other curaxins are understood to intercalate into DNA, which alters the physical properties of both DNA and chromatin without causing structural breaks or chemical modifications. oaepublish.com This intercalation and subsequent destabilization of nucleosome structure lead to the trapping of the FACT complex on chromatin. oaepublish.comnih.govaacrjournals.org This "chromatin trapping" of FACT disrupts its normal function, impacting gene expression globally. nih.gov
A key aspect of their mechanism is the simultaneous modulation of important cellular pathways, notably the activation of the tumor suppressor protein p53 and the suppression of the anti-apoptotic nuclear factor NF-κB. mdpi.comencyclopedia.pubresearchgate.netnih.govmedchemexpress.com This dual action is considered a significant factor in their biological activity. mdpi.comnih.gov
Overview of Principal Academic Research Domains Involving this compound
Academic research involving this compound primarily focuses on its effects on cellular processes and its potential implications in various disease contexts, driven by its mechanism of targeting the FACT complex and modulating key signaling pathways.
One significant area of research is the investigation of this compound's impact on viral replication and reactivation, particularly in the context of Human Immunodeficiency Virus type 1 (HIV-1). Studies have shown that this compound can block both HIV-1 replication and reactivation by inhibiting viral transcriptional elongation. medkoo.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org This occurs through the disruption of RNA Polymerase II (Pol II) and FACT occupancy at the HIV-1 promoter region. researchgate.netnih.gov This research explores this compound's potential as a latency-promoting agent (LPA) in the "block and lock" strategy for an HIV-1 cure, which aims to permanently silence the latent virus. researchgate.netresearchgate.netnih.govmdpi.comfrontiersin.org
Another major research domain involves exploring the effects of this compound and other curaxins on cancer cells. While CBL0137 is often highlighted for its metabolic stability and use in preclinical cancer models, this compound has also demonstrated biological activity in this area. oaepublish.comnih.gov Research indicates that curaxins can induce changes in gene expression profiles in cancer cells, including the downregulation of genes essential for survival, such as those in the MYC family. nih.gov Their ability to target the FACT complex and affect chromatin organization is central to their observed anticancer properties in academic studies. researchgate.netoaepublish.comnih.gov
Furthermore, academic research delves into the detailed molecular mechanisms by which this compound interacts with DNA and chromatin, leading to FACT trapping and subsequent cellular effects. mdpi.comencyclopedia.pubmdpi.comresearchgate.netoaepublish.comnih.govaacrjournals.org Studies utilize techniques such as NMR, CD, fluorescence, and molecular modeling to understand the binding properties of curaxins with DNA structures, including G-quadruplexes and duplex DNA. mdpi.comencyclopedia.pub Investigations also explore the impact on chromatin structure, including nucleosome destabilization and the potential induction of alternative DNA structures like Z-DNA. oaepublish.comaacrjournals.org The interplay between curaxins, FACT, p53, and NF-κB signaling pathways is a continuous subject of academic inquiry aimed at fully elucidating the multifaceted actions of this compound family. mdpi.comencyclopedia.pubresearchgate.netnih.govmedchemexpress.com
Academic research domains involving this compound and curaxins include:
| Research Domain | Key Focus Areas |
| HIV-1 Research | Inhibition of replication and reactivation, transcriptional elongation, "block and lock" strategy, FACT and Pol II occupancy. medkoo.comresearchgate.netnih.govresearchgate.netnih.govmdpi.comfrontiersin.org |
| Cancer Biology | Anticancer activity, gene expression modulation, MYC family genes, FACT targeting, chromatin organization. researchgate.netoaepublish.comnih.gov |
| Molecular and Cellular Mechanism | DNA intercalation and binding (duplex and G-quadruplex), chromatin structure alteration, nucleosome destabilization, FACT trapping, p53 activation, NF-κB suppression. mdpi.comencyclopedia.pubmdpi.comresearchgate.netnih.govoaepublish.comnih.govaacrjournals.orgmedchemexpress.com |
Structure
3D Structure
Properties
CAS No. |
1197996-83-0 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione |
InChI |
InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
WBNDUJWRJNLCBD-UHFFFAOYSA-N |
SMILES |
O=C1CCC2=C1C=CC(N3CCN(CC)CC)=C2C4=C3C=CC5=C4CCC5=O |
Canonical SMILES |
CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Curaxin 100; Curaxin100; Curaxin-100; CBL0100; CBL-0100; CBL 0100 |
Origin of Product |
United States |
Molecular Mechanism of Action of Cbl0100
Targeting the Facilitates Chromatin Transcription (FACT) Complex
FACT is a crucial histone chaperone involved in numerous chromatin-associated processes, including transcription, DNA replication, and DNA repair. nih.govnih.gov It plays a vital role in managing nucleosome dynamics, facilitating the passage of RNA polymerase II (Pol II) through chromatin by promoting nucleosome disassembly and reassembly. nih.govnih.govfrontiersin.org
CBL0100 targets the FACT complex, interfering with its normal activities. nih.govnih.govfrontiersin.org This targeting is considered an indirect mechanism of action, as this compound does not directly modify DNA in the way some chemotherapeutic agents do. aacrjournals.orgnih.gov
Interaction with FACT Subunits: SUPT16H and SSRP1
The mammalian FACT complex is a heterodimer composed of two main subunits: Suppressor of Ty 16 homolog (SUPT16H) and Structure-Specific Recognition Protein 1 (SSRP1). nih.govnih.govnih.gov Both subunits are known to interact with histone dimers (H2A/H2B) and tetramers (H3/H4), playing roles in both the assembly and disassembly of nucleosomes. nih.gov
Studies have shown that this compound treatment leads to a decrease in the occupancy of SUPT16H at certain genomic regions, such as the HIV-1 promoter region, suggesting a direct impact on FACT's localization and association with chromatin. nih.govfrontiersin.org The SSRP1 subunit, which contains a high mobility group B1 (HMGB1) DNA-binding domain, can bind to alternative DNA structures like Z-DNA. nih.govoaepublish.com While mammalian FACT binds poorly to intact nucleosomes, the weakening of DNA-histone interactions induced by agents like curaxins provides FACT access to binding sites within the nucleosome. aacrjournals.orgnih.gov The SPT16 subunit is reported to bind the H3/H4 surface when DNA is partially unwrapped from the nucleosome core. aacrjournals.orgnih.gov
Modulation of FACT Function in Chromatin Dynamics
This compound significantly modulates FACT's function in chromatin dynamics. Normally, FACT facilitates transcription by managing nucleosome stability during Pol II transit. nih.govnih.gov However, in the presence of curaxins like this compound, FACT's interaction with chromatin changes dramatically. nih.govnih.gov
Curaxins inhibit human FACT action during chromatin transcription in vitro by trapping FACT complexes on competitor nucleosomes. nih.govnih.gov This trapping effect is rapid and leads to a redistribution of FACT within the nucleus, moving it away from actively transcribed regions. nih.govoaepublish.com This altered distribution results in genome-wide changes in FACT-dependent transcription profiles. nih.govoaepublish.com
Direct and Indirect Effects on DNA and Chromatin Structure
This compound exerts its effects through a combination of direct interaction with DNA and indirect consequences on chromatin structure mediated by its interaction with FACT.
Intercalation into Chromatin DNA and Alteration of Physical Properties
This compound, as a curaxin, is a carbazole-based compound that intercalates into DNA. nih.govoaepublish.comnih.gov This intercalation involves inserting itself between DNA base pairs, which increases the distance between them and results in unwinding of the DNA helix. nih.govoaepublish.com This alteration in DNA topology is a direct effect of this compound binding. nih.govoaepublish.com
While this compound intercalates into DNA and alters its physical properties, it does so without causing detectable DNA damage such as phosphodiester bond breaks or chemical modifications. oup.comaacrjournals.orgoaepublish.com This distinguishes it from many conventional chemotherapeutic agents. oup.comaacrjournals.org
Induction of Chromatin Trapping (c-trapping) of FACT
A hallmark of this compound's mechanism is the induction of chromatin trapping (c-trapping) of FACT. aacrjournals.orgnih.govoaepublish.com This phenomenon occurs rapidly upon addition of this compound to cells, typically within minutes. nih.govoaepublish.com
C-trapping involves the massive binding of FACT to different components of disassembled or altered chromatin. aacrjournals.orgnih.gov This trapping is induced by the direct binding of this compound to DNA, rather than by inhibition of topoisomerases. aacrjournals.orgnih.gov The c-trapping of FACT involves multiple mechanisms, including:
Rapid formation of Z-DNA and binding of the SSRP1 subunit (z-trapping). nih.gov
Curaxin-dependent nucleosome unfolding, leading to FACT binding to the disrupted nucleosomes (n-trapping). nih.gov
This trapping sequesters FACT in specific chromatin regions, depleting it from areas where it is normally required for active transcription. nih.gov
Influence on Nucleosome Unfolding and Reorganization
This compound significantly influences nucleosome structure and dynamics, promoting unfolding and reorganization. nih.gov In the presence of curaxins, nucleosome structure is destabilized in a dose- and time-dependent manner. oaepublish.com
While curaxins alone may have minimal effects on nucleosomes at certain concentrations, they induce extensive, reversible uncoiling of nucleosomal DNA (nucleosome unfolding or reorganization) when combined with FACT, demonstrating a highly synergistic action. nih.gov This unfolding can involve the partial unwrapping of DNA from the histone octamer, leading to the dissociation of H2A/H2B dimers and exposure of the H3/H4 tetramer surface. aacrjournals.orgnih.gov At higher concentrations, complete unwrapping and disassembly of the histone octamer can occur. nih.gov
The speed of processes like FACT trapping and histone H1 displacement initiated by curaxins is likely linked to the dynamic interaction of linker histones with chromatin. nih.gov FACT binding and histone H1 displacement contribute to the unfolding of chromatin fibers and the reversible uncoiling of nucleosomal DNA. nih.gov
The FACT-nucleosome complexes formed in the presence of curaxins are stable in solution but can be disrupted in the presence of competitor DNA or during electrophoresis. researchgate.net This suggests a dynamic interaction where FACT is tightly bound to unfolded nucleosomes. nih.govresearchgate.net
Here is a summary of key findings regarding this compound's effects on chromatin:
| Effect on Chromatin/DNA | Observation | Reference(s) |
| DNA Intercalation | This compound intercalates between DNA base pairs. | nih.govoaepublish.comnih.gov |
| Alteration of DNA Topology | Increases distance between base pairs, unwinds DNA helix. | nih.govoaepublish.com |
| Absence of Direct DNA Damage | Does not cause phosphodiester bond breaks or chemical modifications. | oup.comaacrjournals.orgoaepublish.com |
| Histone H1 Displacement | Occurs rapidly at concentrations that induce FACT trapping. | nih.gov |
| Core Histone Displacement (Higher Conc.) | Higher curaxin concentrations can displace core histones. | nih.gov |
| Nucleosome Destabilization/Unfolding | Destabilizes nucleosome structure dose- and time-dependently; induces unfolding synergistically with FACT. | nih.govoaepublish.comresearchgate.net |
| FACT Chromatin Trapping (c-trapping) | Rapid accumulation of FACT on chromatin. | aacrjournals.orgnih.govoaepublish.comnih.gov |
| FACT Redistribution | Disperses FACT from transcribed regions to other loci. | nih.govoaepublish.comnih.gov |
| Formation of Alternative DNA Structures | Can lead to the formation of structures like Z-DNA. | nih.gov |
| Alteration of Internucleosomal Linker DNA | Alters structure, increasing distance between DNA entering/exiting nucleosome. | oaepublish.com |
Interactive data table note: The table above is presented in a static format. In an interactive format, users might be able to filter or sort by effect or observation.
Impact on Nucleosome Destabilization and Disassembly
This compound, as a DNA intercalator, affects the structure and stability of nucleosomes. Intercalation of curaxins like this compound between DNA base pairs causes changes in DNA topology, including unwinding of the DNA helix. oaepublish.com In the presence of curaxins, nucleosome structure is destabilized in a dose- and time-dependent manner. oaepublish.com
Studies have shown that in cell-free conditions, this compound can cause nucleosomes to become unstable and partially disassembled, particularly after longer incubation periods or at higher concentrations. oaepublish.com While minimal disruption may be observed at lower concentrations or shorter times, detectable histone loss and chromatin destabilization occur at higher concentrations. oaepublish.com The destabilization of nucleosomes by curaxins, in conjunction with FACT, can lead to a considerable change in nucleosome structure, although this effect is partially reversible and may not always be accompanied by the loss of core histones in all conditions. nih.gov this compound appears to be a more potent DNA intercalator than some other curaxins, which may contribute to its stronger effect on nucleosome destabilization. nih.govresearchgate.net
Data from in vitro studies illustrate the effect of this compound on nucleosome stability:
| Condition | Nucleosome Stability | Histone-Free DNA Release |
| Nucleosomes alone | Stable | Minimal |
| Nucleosomes + FACT alone | Stable | Minimal |
| Nucleosomes + this compound alone | Minimally affected | Minimal |
| Nucleosomes + FACT + this compound (no competitor) | Unstable | Approximately 70% |
| Nucleosomes + FACT + this compound + Competitor DNA | Partially reversed | Reduced |
Based on data from research findings researchgate.net.
This destabilization is thought to make nucleosomes more accessible to FACT, leading to the trapping of FACT on chromatin, a key aspect of this compound's mechanism. oaepublish.comnih.gov
Regulation of RNA Polymerase II (Pol II) Activity
This compound significantly impacts the activity of RNA Polymerase II, the enzyme responsible for transcribing DNA into RNA. This regulation occurs through multiple mechanisms, including effects on Pol II occupancy at promoters and interference with transcriptional elongation. frontiersin.orgfrontiersin.orgresearchgate.net
Research indicates that this compound treatment leads to a decrease in the occupancy of RNA Polymerase II at promoter regions. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov This has been specifically observed in the context of HIV-1 transcription, where this compound decreased the occupancy of Pol II at the HIV-1 LTR promoter region. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov This effect on promoter occupancy is linked to its interaction with the FACT complex and the subsequent impact on chromatin structure at these sites. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov
A prominent aspect of this compound's mechanism is its preferential targeting of transcriptional elongation. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govmedkoo.comtargetmol.com Studies have shown that this compound inhibits viral transcriptional elongation, for example, in the context of HIV-1. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govmedkoo.comtargetmol.com This inhibition is thought to occur because the trapping of FACT on destabilized nucleosomes impedes the ability of Pol II to efficiently transcribe through chromatin. nih.gov While this compound can alter Pol II pausing patterns, it does not appear to significantly affect the catalytic activity of Pol II itself. nih.govresearchgate.net The differences in Pol II pausing patterns observed with this compound compared to other curaxins may be related to its stronger DNA intercalating properties. nih.govresearchgate.net
Interference with Specific Transcriptional Factors
This compound's influence extends to modulating the activity of specific transcriptional factors, notably impacting the NF-κB and p53 pathways. nih.govnih.gov
This compound has been shown to interfere with the activity of the NF-κB pathway. nih.govnih.gov Early studies indicated that this compound could inhibit NF-κB activity, a mechanism that was initially thought to contribute to its effects. nih.govnih.gov This modulation involves the inhibition of transcription of cell survival-related genes that are dependent on NF-κB. nih.gov However, some research, particularly in the context of HIV-1, suggests that this compound's antiretroviral effect might be independent of the NF-κB binding site, differentiating it from its anti-tumor activity in this specific instance. nih.govnih.govfrontiersin.orgmdpi.com Despite this, the general impact on NF-κB-dependent transcription in other cellular contexts remains a documented effect. nih.govnih.gov
In addition to its effects on NF-κB, this compound has been linked to the activation of p53 pathways. nih.govnih.gov Curaxins, including this compound, were initially identified in screens for compounds capable of simultaneously inhibiting NF-κB and activating p53. nih.gov The activation of the CK2-p53 pathway has been observed during the "c-trapping" of FACT induced by curaxins. nih.gov This suggests that the FACT-nucleosome complex formed in the presence of curaxins could potentially act as a signal to induce cell death signaling cascades involving p53. nih.gov This activation of p53 is considered an early step in the cellular response to curaxins. nih.gov
Biological Effects and Cellular Pathway Modulation by Cbl0100
Impact on Gene Expression Profiles
CBL0100 exerts a profound influence on the transcriptional landscape of the cell. Its mechanism of action, centered on the FACT complex, leads to widespread changes in the expression of genes that are reliant on this chaperone for their transcription.
This compound induces significant, genome-wide changes in gene expression by disrupting the normal function of the FACT complex. oaepublish.com In cancer cells, FACT is typically enriched within the bodies of actively transcribed genes. nih.gov Treatment with curaxins like this compound causes a rapid redistribution of FACT, trapping it on bulk chromatin and depleting it from these transcribed regions. oaepublish.comnih.gov This sequestration of FACT interferes with its ability to facilitate the passage of RNA Polymerase II (Pol II) through nucleosomes, thereby altering the transcription profiles of FACT-dependent genes. oaepublish.comnih.gov
The process, termed "c-trapping," results from this compound intercalating into the DNA of nucleosomes, which destabilizes them and promotes a tight binding of FACT to this altered chromatin structure. nih.gov This leads to an inhibition of FACT-dependent transcription, which was demonstrated in vitro where curaxins inhibited hFACT action during chromatin transcription by trapping the complexes on competitor nucleosomes. oaepublish.com
A key aspect of this compound's activity is its ability to preferentially inhibit transcription that is dependent on enhancers, which are DNA regulatory elements that can be located far from the genes they regulate. oaepublish.comyoutube.com This inhibition is not due to a direct effect on the transcriptional machinery itself. nih.gov Instead, this compound disrupts the spatial organization of the genome. nih.gov
By intercalating into DNA, this compound alters the structure of the linker DNA between nucleosomes, which in turn decreases the probability of long-range interactions necessary for enhancer-promoter communication (EPC). oaepublish.com In living cells, curaxins have been shown to compromise Topologically Associating Domains (TADs) and disrupt chromatin loops, which are critical for bringing enhancers into proximity with their target promoters. nih.gov This disruption of the three-dimensional genome architecture effectively hinders the ability of enhancers to activate their target genes, leading to a potent and selective downregulation of enhancer-regulated genes, including many oncogenes. nih.gov
Influence on Viral Transcription and Replication (HIV-1 Specific)
This compound has been identified as a potent inhibitor of HIV-1, the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS). nih.govnih.gov Its mechanism of action is distinct from many conventional antiretroviral therapies, as it targets a host factor, the FACT complex, which the virus hijacks for its own transcription. This approach offers potential for a "block and lock" strategy, aiming to induce a deep and irreversible state of latency in the viral reservoir. nih.govnih.gov
The primary mechanism by which this compound inhibits HIV-1 replication is by blocking the transcriptional elongation of the viral genome. nih.govnih.govfrontiersin.org Following integration into the host genome, the HIV-1 provirus relies on the host cell's transcriptional machinery to produce new viral RNA. The viral transactivator protein, Tat, is crucial for this process, as it recruits the positive transcription elongation factor b (p-TEFb) to an RNA element known as TAR at the 5' end of nascent viral transcripts, which then stimulates RNA Polymerase II (Pol II) to efficiently elongate the transcript. plos.orgresearchgate.net
Studies have shown that this compound significantly decreases the occupancy of both Pol II and the FACT complex at the 5' Long Terminal Repeat (LTR) promoter region of HIV-1. nih.govnih.govfrontiersin.org By interfering with the FACT complex, this compound hinders the remodeling of chromatin that is necessary for Pol II to proceed along the viral DNA template. This results in premature termination of transcription and a sharp reduction in the production of full-length viral RNAs. nih.gov
| Target Protein | Effect of this compound Treatment | Functional Consequence | Reference |
|---|---|---|---|
| RNA Polymerase II (Pol II) | Decreased occupancy at HIV-1 5' LTR | Inhibition of transcriptional elongation | nih.govfrontiersin.org |
| FACT complex (SUPT16H) | Decreased occupancy at HIV-1 5' LTR | Inhibition of chromatin remodeling and transcription | nih.govfrontiersin.org |
A major obstacle to curing HIV-1 infection is the existence of a latent reservoir of infected cells, where the provirus is transcriptionally silent and thus invisible to the immune system and unaffected by many antiretroviral drugs. ki.seyoutube.com These latent proviruses can reactivate, leading to a rebound of the virus if therapy is stopped. ki.se this compound has demonstrated a potent ability to suppress the reactivation of these latent proviruses, making it a promising candidate as a latency-promoting agent (LPA). nih.govnih.gov
In various in vitro and ex vivo models of HIV-1 latency, this compound effectively blocked viral reactivation induced by different latency-reversing agents (LRAs) like TNFα and prostratin. nih.gov This suppressive effect was observed in multiple cell lines and, importantly, in primary cells from HIV-positive patients on suppressive antiretroviral therapy. nih.gov For instance, in CD8-depleted peripheral blood mononuclear cells (PBMCs) from aviremic patients, this compound treatment resulted in an approximately 95% reduction in viral RNA production upon stimulation. nih.gov
| HIV-1 Latency Model | Inducing Agent (LRA) | Effect of this compound | Reference |
|---|---|---|---|
| J-LAT-A1/A2 Cells | TNFα | Potent blockade of HIV-1 reactivation | nih.gov |
| THP1-89GFP Cells | Prostratin | Potent blockade of HIV-1 reactivation | nih.gov |
| U1/HIV-1 Cells | TNFα | Potent blockade of HIV-1 reactivation | nih.gov |
| Primary CD4+ T Cells (ex vivo) | anti-CD3/CD28 antibodies | Potent inhibition of HIV-1 reactivation | nih.gov |
| PBMCs from HIV+ Patients (ex vivo) | CD3/CD28 stimulation | ~95% reduction of viral RNA output | nih.gov |
The HIV-1 5' LTR serves as the promoter for viral gene expression, and its activity can be either basal (low-level, Tat-independent) or induced (high-level, activated by cellular factors like NF-κB or the viral Tat protein). plos.orgsemanticscholar.org this compound has been shown to inhibit both forms of promoter activity. nih.gov
In experiments using TZM-bl cells, which contain an integrated LTR-luciferase reporter construct, this compound suppressed LTR activity both in the absence and presence of the Tat transactivator. nih.govfrontiersin.org This indicates that this compound can interfere with the fundamental transcription process from the LTR, even at its baseline level. The compound also blocks the basal transcription of HIV-1 proviruses in primary cells. nih.gov Furthermore, in U1/HIV-1 cells, this compound reduced the occupancy of the FACT protein SUPT16H at the LTR promoter region at both the basal level and following stimulation with TNFα, a potent activator of the HIV promoter. nih.govfrontiersin.org This demonstrates that this compound's inhibitory action is robust, affecting the promoter under both quiescent and activated conditions.
Regulation of Chromatin Organization and Epigenetic Processes
This compound, a member of the curaxin family of small molecules, exerts significant influence over the nuclear landscape by directly targeting the fundamental structure of chromatin. Its primary mechanism involves the targeting of the Facilitates Chromatin Transcription (FACT) complex, a critical histone chaperone. nih.govnih.gov By interfering with the FACT complex, this compound initiates a cascade of events that profoundly alters higher-order chromatin architecture and globally affects epigenetic regulatory pathways.
Perturbation of Higher-Order Chromatin Organization
The intercalation of this compound destabilizes the nucleosome, the basic repeating unit of chromatin, in a manner dependent on both concentration and duration of exposure. nih.govoaepublish.com This destabilization can lead to a progressive, FACT-dependent unfolding of nucleosomes. nih.gov A key and rapid consequence of this compound activity is the "chromatin trapping" (c-trapping) of the FACT complex. nih.govoaepublish.com This phenomenon occurs within a minute of cellular exposure and involves the sequestration of FACT away from its normal locations in transcribed regions to other areas of bulk chromatin. nih.gov
This trapping and the underlying DNA distortion lead to significant disruptions in the higher-order chromatin structure:
Chromatin Fiber Unfolding : The compound induces changes in the internucleosomal linker DNA, which contributes to the unfolding of the chromatin fiber. nih.gov
Linker Histone Eviction : this compound promotes the rapid release of linker histone H1 from chromatin, further contributing to a more open and disorganized chromatin state. nih.govoaepublish.com
Disruption of Domain Boundaries : Curaxins, including this compound, cause the eviction of the CTCF protein from its binding sites on DNA. nih.gov As CTCF is a key architect of genome organization, its displacement disrupts the boundaries of contact chromatin domains and alters the landscape of chromatin loops that are crucial for gene regulation. nih.gov
These combined effects result in a large-scale loss of chromatin integrity, which has profound consequences for cellular processes, particularly in cancer cells where the FACT complex is often highly expressed. nih.govoaepublish.com
Table 1: Effects of this compound on Higher-Order Chromatin Structure
| Structural Level | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| DNA | Unwinding of DNA helix, change in topology | Intercalation between DNA base pairs | nih.govoaepublish.com |
| Nucleosome | Destabilization and unfolding | DNA distortion, FACT-dependent unfolding | nih.govoaepublish.com |
| Chromatin Fiber | Unfolding | Changes to internucleosomal linker DNA, eviction of Histone H1 | nih.gov |
| Genome Organization | Disruption of domain boundaries and chromatin loops | Displacement of CTCF factor from DNA | nih.gov |
| Protein Complex | Trapping of FACT complex on chromatin | Curaxin-induced changes in DNA and nucleosome structure | nih.govoaepublish.com |
Influence on Epigenetic Marks and Chromatin Remodeling
By virtue of its ability to globally remodel chromatin architecture, this compound is classified as an epigenetic drug. nih.govoaepublish.com Its primary influence on the epigenetic landscape is not through the direct inhibition or activation of enzymes that modify histones, but rather as a consequence of the large-scale structural changes it induces. The trapping of the FACT histone chaperone complex is central to this effect, as FACT is essential for the dynamic assembly and disassembly of nucleosomes during processes like transcription and DNA replication. nih.gov By sequestering FACT, this compound indirectly but powerfully dysregulates gene expression on a global scale. oaepublish.com
Research into the direct effects of curaxins on specific epigenetic marks has yielded context-dependent results. Histone modifications, such as methylation and acetylation, are critical for defining the state of chromatin and regulating gene accessibility. mdpi.combiruni.edu.trnih.gov One study investigating the related compound CBL0137 in HeLa TI cells found no change in the integral levels of several key repressive histone methylation marks: H3K9me3, H3K27me3, and H4K20me3. mdpi.com However, another study observed that CBL0137 treatment of HEK293T cells led to a dose-dependent decrease in H3K9me3 and H3K27me3 levels. mdpi.com This suggests that the influence of curaxins on specific histone marks may vary depending on the cellular context and cell type.
The primary mechanism of epigenetic influence remains the profound disruption of the chromatin template upon which epigenetic regulation occurs. By unfolding chromatin fibers and disorganizing domains, this compound alters the accessibility of DNA to transcription factors and the entire epigenetic regulatory machinery, leading to widespread changes in gene expression profiles. nih.govoaepublish.com
Table 2: Observed Effects of Curaxins on Specific Histone Methylation Marks
| Histone Mark | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| H3K9me3 | HeLa TI | No change | mdpi.com |
| HEK293T | Dose-dependent decrease | mdpi.com | |
| H3K27me3 | HeLa TI | No change | mdpi.com |
| HEK293T | Dose-dependent decrease | mdpi.com | |
| H4K20me3 | HeLa TI | No change | mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-azacytidine |
| Aclacinomycin A |
| AZT |
| This compound |
| CBL0137 |
| Doxorubicin |
| Efavirenz |
| Etoposide |
| Hoechst 33342 |
| ICRF-193 |
| Merbarone |
| Mitoxantrone |
| Raltegravir |
| SN38 |
Pre Clinical Research Methodologies and Models Utilizing Cbl0100
In Vitro Cell Line Models
In vitro cell line models are fundamental tools for the initial screening and mechanistic studies of antiviral compounds. For CBL0100, these models have been crucial in demonstrating its effects on HIV-1 latency and replication in controlled cellular environments.
Application in HIV-1 Latency Cell Lines (e.g., J-LAT cells, U1/HIV-1 cells)
Chronically infected cell lines that model HIV-1 latency are essential for studying agents that could impact the viral reservoir. J-LAT and U1/HIV-1 cells are two such widely used models.
Studies have shown that this compound can effectively inhibit the reactivation of latent HIV-1. In J-LAT cell lines (A1 and A2), treatment with this compound led to a decrease in the percentage of GFP-positive cells and GFP mean fluorescence intensity following stimulation with TNFα, a known latency-reversing agent. oaepublish.com Similarly, in the U1/HIV-1 latency cell model, this compound demonstrated a remarkable decrease in intracellular HIV-1 gag mRNA after TNFα stimulation. oaepublish.com The compound was also effective at blocking HIV-1 reactivation induced by a different stimulator, prostratin, in both J-LAT A2 and THP89GFP cells. oaepublish.com
Interestingly, one study noted that in contrast to findings in primary cell models, this compound did not block reactivation in J-LAT 6.3 and CA5 cell lines, suggesting that the compound's efficacy might be influenced by the specific latency mechanisms at play in different cell line models. aacrjournals.org
Below is a table summarizing the observed effects of this compound in various HIV-1 latency cell line models.
| Cell Line | Latency Reversing Agent (LRA) | Observed Effect of this compound |
| J-LAT A1 & A2 | TNFα | Decrease in GFP+ cell population and GFP mean fluorescence intensity oaepublish.com |
| U1/HIV-1 | TNFα | Remarkable decrease of intracellular HIV-1 gag mRNA oaepublish.com |
| J-LAT A2 | Prostratin | Inhibition of HIV-1 reactivation oaepublish.com |
| THP89GFP | Prostratin | Inhibition of HIV-1 reactivation oaepublish.com |
| J-LAT 6.3 | Various LRAs | No effect on reactivation aacrjournals.org |
| CA5 | Various LRAs | No effect on reactivation, with a mild suppression of Bryostatin-1 induced reactivation aacrjournals.org |
Studies in Jurkat Cells and TZM-bl Cells for HIV-1 Analysis
Jurkat cells, an immortalized line of human T lymphocytes, are frequently used to study acute HIV-1 infection. Research has demonstrated that this compound efficiently inhibits HIV-1 NL4-3 replication in Jurkat cells in a dose-dependent manner, with a calculated IC50 of 0.055 μM. nih.gov This indicates its potential to suppress active viral production.
TZM-bl cells, which are engineered HeLa cells containing HIV-1 LTR-driven reporter genes, are used to study Tat-mediated transcription. In this model, this compound has been shown to potently suppress Tat-LTR mediated HIV-1 transcription. oaepublish.com This finding is crucial as it points towards the compound's mechanism of action, which involves targeting the transcriptional elongation step of the viral life cycle. oaepublish.comnih.gov
Ex Vivo Primary Cell Models
To validate findings from cell lines and to better approximate the in vivo environment, researchers utilize ex vivo models with primary human cells. These models are critical for assessing the potential clinical relevance of a compound.
Investigation in Primary CD4+ T Cells
Primary CD4+ T cells are the main target of HIV-1. In a primary CD4+ T cell model of HIV-1 latency, this compound potently inhibited HIV-1 reactivation that was induced by anti-CD3/CD28 antibodies. nih.gov The compound was also observed to block the basal transcription of HIV-1 proviruses in unstimulated cells. oaepublish.com These results from primary cells strengthen the hypothesis that this compound could act as a latency-promoting agent. oaepublish.com
Studies using Peripheral Blood Mononuclear Cells (PBMCs)
Peripheral blood mononuclear cells (PBMCs) isolated from patients provide a more complex and physiologically relevant ex vivo model. Studies using CD8-depleted PBMCs from HIV-positive, cART-treated, aviremic patients have shown that this compound can strikingly suppress HIV-1 reactivation. oaepublish.com In these experiments, a concentration of 0.1 μM this compound resulted in an approximately 95% reduction in viral RNA output compared to the control, with minimal cytotoxicity. oaepublish.com This suggests that this compound could be effective in reinforcing HIV-1 latency in cells derived from the actual viral reservoir in patients. nih.gov
The following table summarizes the key findings from ex vivo studies with this compound.
| Primary Cell Model | Experimental Condition | Key Finding |
| Primary CD4+ T cells | Latency induced with VSV-G pseudo-typed HIV-luciferase virus; reactivation with anti-CD3/CD28 antibodies | Potent inhibition of HIV-1 reactivation nih.govoaepublish.com |
| Primary CD4+ T cells | Unstimulated | Blockade of basal HIV-1 provirus transcription oaepublish.com |
| CD8-depleted PBMCs from aviremic, cART-treated HIV+ donors | Stimulated to induce reactivation | ~95% reduction of viral RNA output with 0.1 μM this compound oaepublish.com |
Considerations for In Vivo Animal Models
While in vitro and ex vivo studies have provided strong evidence for the anti-HIV-1 activity of this compound, the transition to in vivo animal models requires careful consideration of several factors. An ideal animal model should recapitulate key aspects of HIV pathogenesis and latency. frontiersin.org
A significant consideration for this compound is its physicochemical properties. Although it is highly biologically active, this compound has been noted for its lower solubility and higher toxicity, which has led to its infrequent use in animal studies. oaepublish.com Its analog, CBL0137, which also targets the FACT complex, possesses higher metabolic stability and water solubility, making it more suitable for in vivo preclinical models, particularly in the context of cancer research. oaepublish.com
The choice of an appropriate animal model is also critical. Humanized mice, such as the BLT (bone marrow/liver/thymus) mouse model, which can be reconstituted with a human immune system, are valuable tools for studying HIV-1 latency and evaluating cure strategies. frontiersin.org When considering in vivo studies for a FACT inhibitor like this compound in the context of HIV, it would be important to:
Establish a relevant model of HIV latency: This is crucial for evaluating the efficacy of a latency-promoting agent.
Assess pharmacokinetics and biodistribution: Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for designing effective treatment regimens.
Evaluate long-term effects: Given the "block and lock" strategy aims to induce a deep and lasting state of latency, long-term studies would be necessary to ensure the durability of the effect and to monitor for any potential rebound or unforeseen consequences.
While specific in vivo studies of this compound for HIV-1 have not been detailed in the provided search results, the extensive preclinical work with the related compound CBL0137 in oncology demonstrates the feasibility of targeting the FACT complex in vivo. aacrjournals.orgaacrjournals.org These studies can inform the design of future in vivo experiments with FACT inhibitors for HIV-1, should the challenges related to this compound's solubility and toxicity be addressed, potentially through formulation improvements or the use of more soluble analogs.
Application in Humanized Mouse Models for HIV-1 Research
While direct studies of this compound in humanized mouse models for HIV-1 are not extensively documented in available research, its application has been thoroughly investigated in highly relevant ex vivo models that are critical precursors to in vivo animal studies. Research has focused on this compound's ability to inhibit the Facilitates Chromatin Transcription (FACT) complex, a host factor involved in HIV-1 transcription and the establishment of latency. nih.govutep.edu
The primary application of this compound in this context is as a potential latency-promoting agent (LPA) for a "block and lock" therapeutic strategy. frontiersin.orgnih.govmdpi.com This approach aims to enforce a deep and irreversible state of latency in the HIV-1 reservoir, preventing the sporadic viral reactivation that current combination antiretroviral therapy (cART) cannot eliminate. frontiersin.orgnih.gov
Key pre-clinical models used to demonstrate this effect include:
Primary CD4+ T Cell Models of HIV-1 Latency : In these models, latency is established in non-polarized, memory CD4+ T cells isolated from healthy donors. frontiersin.orgnih.gov Studies have shown that this compound potently inhibits the reactivation of latent HIV-1 in these cells following stimulation with activating agents like anti-CD3/CD28 antibodies. frontiersin.orgnih.gov
Ex Vivo Studies with Patient-Derived Cells : The efficacy of this compound has also been tested on CD4+ T cells isolated from HIV-1-infected, cART-treated, aviremic patients. This model provides a more clinically relevant setting to assess the compound's ability to suppress viral reactivation from natural latent reservoirs. frontiersin.org
These ex vivo studies using primary human cells are fundamental in pre-clinical HIV-1 research, providing strong evidence for a compound's potential efficacy and mechanism of action. frontiersin.org The promising results from these models establish a clear rationale for future investigations of this compound in advanced animal models, such as humanized mice, which can more closely mimic human HIV-1 infection and persistence. frontiersin.org
Comparative Studies with Related Curaxins in Animal Models
Direct comparative studies of this compound with other curaxins in animal models are limited. However, research into the broader curaxin family, particularly the related compound CBL0137, provides significant insights into their shared mechanisms and differential effects, which are often first characterized in cell-based assays before moving to in vivo models.
In the context of HIV-1 research, this compound and CBL0137 have been investigated for opposing therapeutic strategies. While this compound is explored as a latency-promoting "block and lock" agent, CBL0137 has been identified as a potential latency-reversing agent (LRA) for a "shock and kill" approach. frontiersin.orgnih.govnih.gov In vitro studies using latently infected T cell lines (e.g., JLAT6.3) showed that neither this compound nor CBL0137 alone had a significant effect on basal HIV-1 reactivation. nih.gov However, CBL0137 was found to potentiate tumor necrosis factor-α (TNFα)-mediated reactivation of latent HIV-1, a key characteristic of an LRA. nih.govnih.gov
In the field of oncology, CBL0137 has been more extensively studied in animal models. These preclinical studies demonstrate its anti-cancer activity and offer a framework for how curaxins are evaluated in vivo.
| Model System | Compound | Research Focus | Key Findings |
| Latently Infected T Cell Lines (in vitro) | This compound | HIV-1 Latency | Blocks reactivation of latent HIV-1. frontiersin.orgnih.gov |
| Latently Infected T Cell Lines (in vitro) | CBL0137 | HIV-1 Latency | Potentiates TNFα-mediated reactivation of latent HIV-1. nih.govnih.gov |
| Pancreatic Cancer Patient-Derived Xenografts (in vivo) | CBL0137 | Oncology | Demonstrates efficacy against pancreatic tumors and can overcome gemcitabine resistance. nih.gov |
| Acute Myeloid Leukemia (AML) Murine Model (in vivo) | CBL0137 | Oncology | Shows significant anticancer effects, evaluated by changes in spleen and liver. nih.gov |
These studies highlight that while curaxins target the same FACT complex, subtle differences in their activity can lead to distinct therapeutic applications. The extensive in vivo testing of CBL0137 in oncology provides a valuable reference for the potential preclinical development pathways for this compound. nih.govnih.gov
Advanced Experimental Techniques for Mechanistic Elucidation
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin immunoprecipitation (ChIP) has been a pivotal technique in confirming the mechanism of action of this compound, particularly in the context of HIV-1 inhibition. frontiersin.org This assay allows researchers to identify the specific genomic locations where a protein of interest is bound.
The primary molecular target of this compound is the FACT complex, which acts as a histone chaperone to facilitate transcriptional elongation by RNA Polymerase II (Pol II). frontiersin.orgmdpi.com In HIV-1 infection, the FACT complex is recruited to the viral promoter (the 5' Long Terminal Repeat, or LTR) to enable efficient transcription of the viral genome. nih.gov
ChIP assays were used to directly measure the effect of this compound on this process. In TNFα-stimulated HIV-1 infected cells, treatment with this compound led to a substantial decrease in the occupancy of both Pol II and the FACT subunit SUPT16H at the HIV-1 promoter region. nih.gov This finding provides direct evidence that this compound inhibits HIV-1 transcription by preventing the recruitment or stable association of essential transcriptional machinery at the viral gene promoter. nih.govnih.gov
Broader studies on curaxins have used ChIP to show that these compounds cause a rapid redistribution of the FACT complex, trapping it on bulk chromatin and depleting it from actively transcribed genes. oaepublish.com
Flow Cytometry-Based Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a population. While specific flow cytometry data for this compound is not widely published, extensive studies on the related curaxin CBL0137 demonstrate how this method is used to elucidate the cellular effects of this compound class, particularly in cancer research. nih.govnih.gov These analyses typically focus on cell cycle progression and the induction of apoptosis (programmed cell death). nih.govresearchgate.net
Key applications and findings include:
Cell Cycle Analysis : By staining cells with a DNA-intercalating dye, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of various cancer cell lines with CBL0137 was shown to cause an increase in the subG1 population, which is indicative of apoptotic cells with fragmented DNA, as well as an arrest in the G2/M phase. nih.govresearchgate.net
Apoptosis Detection : Using Annexin V and Propidium Iodide (PI) dual staining, researchers can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. bio-rad-antibodies.com Studies with CBL0137 in acute myeloid leukemia (AML) and multiple myeloma (MM) cells demonstrated a significant induction of apoptosis. nih.gov
Cancer Stem Cell (CSC) Analysis : Flow cytometry can also identify and quantify specific cell subpopulations based on surface markers. In pancreatic cancer models, CBL0137 treatment led to a dose-dependent decrease in the CD24HiCD44HiCD326Hi population, suggesting it may be particularly effective at targeting cancer stem cells. nih.gov
Table 2: Representative Flow Cytometry Findings for the Curaxin CBL0137 in Cancer Cells
| Cell Type | Analysis Type | Key Finding | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) & Multiple Myeloma (MM) | Cell Cycle | Increase in subG1 and G2/M populations. | nih.gov |
| Acute Myeloid Leukemia (AML) & Multiple Myeloma (MM) | Apoptosis (Annexin V/PI) | Significant activation of apoptosis. | nih.gov |
Transcriptomic and Proteomic Profiling
Transcriptomic and proteomic profiling techniques provide a global view of how a compound alters gene expression and protein levels within a cell, offering deep mechanistic insights. nih.govnih.gov The mechanism of this compound, which involves trapping the ubiquitous transcription factor FACT on chromatin, inherently implies that it will cause widespread changes to a cell's transcriptome. oaepublish.comnih.gov
While large-scale, unbiased transcriptomic (e.g., RNA-Seq) or proteomic studies specifically for this compound are not detailed in the available literature, research on the related compound CBL0137 has utilized targeted transcriptomic approaches. In a study on hematological malignancies, an RT² Profiler PCR Array was used to analyze changes in the expression of genes involved in key cancer-associated signaling pathways. The results showed that CBL0137 induced more intensive changes in these pathways in AML and MM cells compared to other leukemia cell types, correlating with its higher cytotoxic activity in those cells. nih.gov
The known mechanism of curaxins suggests that broader transcriptomic and proteomic analyses would be highly informative. Since FACT is involved in the transcription of many genes, particularly those related to stress response and cell growth, its inhibition by this compound is expected to lead to a significant reprogramming of the cellular transcriptome and proteome. oaepublish.com Such genome-wide changes in FACT-dependent transcription profiles are a central element of the compound's mode of action. oaepublish.com
Cbl0100 S Role in Hiv 1 Latency Research and the Block and Lock Strategy
Contribution to the "Block and Lock" Functional Cure Concept
The "block and lock" strategy is an alternative to the "shock and kill" approach, which seeks to reactivate and then eliminate latently infected cells. researchgate.netnih.gov Instead, the "block and lock" concept utilizes latency-promoting agents (LPAs) to suppress HIV-1 transcription and lock the provirus into a state of deep and irreversible latency. nih.govfrontiersin.org This would prevent viral rebound upon cessation of therapy.
CBL0100 contributes to this concept as a novel inhibitor of HIV-1 transcription. nih.govnih.gov It functions as an LPA by blocking both the replication of the virus and its reactivation from a latent state. nih.govresearchgate.net Studies have shown that this compound can be used to reinforce HIV-1 latency, making it a valuable tool for research into a functional cure. nih.gov The addition of an LPA like this compound to a therapeutic regimen could potentially prevent the spontaneous viral "blips" seen in patients and contribute to the reduction of the reservoir size over time.
Mechanism of Reinforcing Deep Latency of HIV-1 Proviruses
The mechanism by which this compound reinforces HIV-1 latency is through its targeting of the host protein complex known as Facilitates Chromatin Transcription (FACT). nih.govnih.govoaepublish.com The FACT complex plays a crucial role in transcription by reorganizing nucleosomes, thereby allowing RNA Polymerase II (Pol II) to access the DNA template.
Research has elucidated that this compound inhibits HIV-1 transcriptional elongation. nih.gov It achieves this by decreasing the presence of both Pol II and the FACT complex at the 5' Long Terminal Repeat (LTR) promoter region of the HIV-1 provirus. nih.gov By targeting the FACT complex, this compound effectively prevents the necessary chromatin remodeling required for efficient viral gene expression. oaepublish.com This action is independent of the NF-κB pathway, which is a different mechanism compared to some of its anti-tumor activities. nih.gov This targeted disruption of the viral transcription process helps to lock the provirus in a silenced state.
Comparative Analysis with Other Latency-Promoting Agents (LPAs)
This compound is one of several LPAs being investigated for the "block and lock" strategy, each with a unique mechanism of action. A comparative analysis highlights the different approaches to inducing and maintaining HIV-1 latency. Unlike this compound, which targets a host factor, some LPAs, such as didehydro-cortistatin A (dCA), target the viral protein Tat, a key transactivator of HIV-1 transcription. nih.govnih.govscispace.com
| LPA | Target | Mechanism of Action |
| This compound | Host FACT complex | Inhibits transcriptional elongation by reducing the occupancy of RNA Polymerase II and FACT at the viral promoter. nih.gov |
| Didehydro-cortistatin A (dCA) | Viral Tat protein | A potent Tat inhibitor that blocks the Tat-mediated transcriptional feedback loop, leading to epigenetic repression of the HIV promoter. nih.govscispace.comresearchgate.net |
| BRD4 Inhibitors (e.g., ZL0580) | Host BRD4 protein | Prevents the transactivation of Tat and transcription elongation, inducing a repressive heterochromatin structure at the HIV-1 LTR promoter. frontiersin.org |
| Splicing Inhibitors | Host splicing factors | Interfere with HIV splicing, which is essential for the expression of different viral mRNAs and proteins. nih.gov |
| CDK Inhibitors | Host Cyclin-Dependent Kinases (e.g., CDK9) | Inhibit the P-TEFb complex, which is crucial for efficient elongation of HIV transcription. nih.gov |
Impact on HIV-1 Viral Reservoir Management in Research Models
The efficacy of this compound in managing the HIV-1 viral reservoir has been demonstrated in a variety of preclinical research models. These studies show that this compound can potently block HIV-1 reactivation across different cell types and experimental conditions.
In multiple HIV-1 latency cell line models, including J-LAT-A1, J-LAT-A2, and THP89GFP, this compound has been shown to effectively inhibit the reactivation of latent proviruses induced by different stimuli like TNFα. nih.gov Furthermore, its potency has been verified in primary cell models, which are more representative of the in vivo situation. In a primary CD4+ T cell model of HIV-1 latency, this compound potently inhibited viral reactivation that was stimulated by anti-CD3/CD28 antibodies. nih.gov
Crucially, the effects of this compound have also been observed in cells from HIV-positive individuals. In ex vivo studies using peripheral blood mononuclear cells (PBMCs) from cART-treated, aviremic patients, this compound treatment resulted in a striking suppression of HIV-1 reactivation, with an approximate 95% reduction in viral RNA output compared to controls. nih.gov
| Research Model | Key Findings |
| J-LAT-A1, J-LAT-A2, THP89GFP Cell Lines | This compound treatment led to a significant decrease in the reactivated cell population and the intensity of the reporter gene expression. nih.gov |
| Primary CD4+ T Cell Model | Potently inhibited HIV-1 reactivation induced by T-cell receptor stimulation. nih.gov |
| Ex vivo PBMCs from HIV+ Patients | Strikingly suppressed HIV-1 reactivation, achieving an approximate 95% reduction in viral RNA output. nih.gov |
Cbl0100 in Synergistic Research Approaches
Combinatorial Effects with Antiretroviral Therapies (cART) in Pre-clinical Settings
The proposed use of CBL0100 in HIV-1 treatment strategies often involves its combination with cART. The rationale is that adding this compound to cART could intensify viral control, potentially leading to a faster reduction in viremia and a smaller size of latent reservoirs. researchgate.net In a "block and lock" strategy, the combination of this compound and/or other LPAs with cART may prevent spontaneous viral reactivation ("blips") and contribute to the continued reduction of reservoir size, ultimately aiming for a deep and irreversible silencing of HIV-1 proviruses and depletion of viral reservoirs for a functional cure. researchgate.net Pre-clinical studies using in vitro and ex vivo models of HIV-1 latency have shown that this compound can block both HIV-1 replication and reactivation. nih.govnih.govresearchgate.netnus.edu.sg
Synergy with Other Latency-Modulating Agents
Beyond cART, the synergistic potential of this compound with other latency-modulating agents has been investigated. The goal is to enhance the silencing of latent HIV-1 proviruses through targeting multiple pathways involved in maintaining latency.
Interactions with Histone Deacetylase Inhibitors (HDACis)
Histone deacetylase inhibitors (HDACis) are a class of latency-reversing agents (LRAs) that can activate HIV provirus expression by altering histone acetylation, an epigenetic modification. mdpi.comnih.govustc.edu.cn While some studies have explored combinations of different LRA classes, including HDAC inhibitors, to achieve synergistic viral reactivation, specific reported observations regarding the synergy between this compound and HDACis in the context of HIV-1 latency are limited in the provided search results. However, research in other disease areas, such as cancer, has explored the combination of curaxins (including CBL0137, a related compound) with HDAC inhibitors like panobinostat, demonstrating synergistic effects on cancer cell growth and chromatin destabilization in pre-clinical models. nih.gov This suggests a potential area for further investigation in HIV-1 research.
Concomitant Studies with Other Epigenetic Modulators
This compound itself functions by targeting the FACT complex, which is involved in chromatin dynamics and transcriptional regulation, placing it within the realm of agents affecting epigenetic processes. frontiersin.orgnih.govnih.govresearchgate.net Epigenetic modulators, including writers, erasers, readers, and remodelers, play a crucial role in regulating gene expression and are implicated in various disease states, including the maintenance of HIV latency. nih.govnih.gov The concept of combining epigenetic-targeted therapies is being explored in different fields, such as cancer, to enhance therapeutic outcomes. ustc.edu.cnnih.govaacrjournals.orgijbs.commdpi.com While the provided information highlights this compound's mechanism involving chromatin and FACT, which is an epigenetic regulator, specific pre-clinical studies detailing its synergistic use with a broad range of other epigenetic modulators beyond those already mentioned (like HDACis) in the context of HIV-1 latency were not explicitly detailed in the search results. The potential for such combinations stems from the understanding that targeting multiple epigenetic mechanisms could lead to more effective and durable silencing of latent proviruses.
Implications for Enhanced Transcriptional Suppression Strategies
The synergistic research approaches involving this compound are primarily aimed at enhancing transcriptional suppression of the latent HIV-1 provirus. By combining this compound's ability to inhibit transcriptional elongation through FACT inhibition with other agents that modulate viral or host factors involved in transcription and latency, researchers hope to achieve a deeper and more stable state of latency. nih.govnih.govresearchgate.net This enhanced transcriptional suppression is a cornerstone of the "block and lock" strategy, which seeks to prevent the virus from reactivating and emerging from its latent state. nih.govnih.govresearchgate.netresearchgate.netnih.govpatsnap.comnus.edu.sg The goal is to render the latent reservoir functionally inactive, thereby preventing viral rebound even if antiretroviral therapy is interrupted. nih.govnih.govresearchgate.netnih.gov Pre-clinical data suggesting that this compound can block basal transcription of HIV-1 proviruses in addition to inhibiting reactivation further supports its potential in enhanced transcriptional suppression strategies. nih.gov
Broader Implications for Epigenetic and Chromatin Biology Research
CBL0100 as a Probe for Chromatin Remodeling Mechanisms
Chromatin remodeling, the dynamic alteration of chromatin structure, is a fundamental process regulating access to DNA for various cellular functions, including transcription, replication, and repair. The FACT complex, a histone chaperone composed of the subunits SUPT16H and SSRP1, plays a critical role in navigating the chromatin landscape during transcription elongation by facilitating the temporary disassembly and reassembly of nucleosomes ahead of and behind RNA polymerase II (Pol II). caymanchem.comeur.nlnih.gov
Research utilizing this compound has provided insights into how inhibiting FACT impacts chromatin structure and transcriptional processes. Studies, particularly in the context of HIV-1 transcription, have shown that this compound decreases the occupancy of both FACT and Pol II at the HIV-1 LTR promoter region. caymanchem.comnih.gov This suggests that this compound interferes with the recruitment or stability of the transcriptional machinery on chromatin, highlighting its utility in dissecting the sequential events of transcription initiation and elongation in a chromatinized environment.
Furthermore, this compound has been shown to induce "chromatin trapping" of FACT. This phenomenon, observed upon treatment with this compound, involves the accumulation of FACT within the chromatin fraction of cells, suggesting that the compound may trap FACT on DNA or within chromatin structures, thereby impeding its normal chaperone function and mobility. Studies employing techniques like chromatin immunoprecipitation (ChIP) assays have been instrumental in demonstrating the reduced occupancy of FACT subunits, such as SUPT16H, at specific chromatin regions following this compound treatment. caymanchem.com These findings underscore this compound's value as a tool for investigating the dynamics of FACT-chromatin interactions and the consequences of their perturbation on chromatin structure and accessibility.
Understanding the Role of FACT in Gene Regulation Beyond Viral Contexts
While a significant portion of the research on this compound and FACT has focused on viral transcription, particularly HIV-1, the implications of these studies extend to understanding the broader role of FACT in host gene regulation. FACT's fundamental function as a histone chaperone is essential for transcription through chromatin in general, not just viral genomes integrated into the host DNA. caymanchem.comeur.nlnih.gov
Studies have indicated that this compound can affect the transcription of host genes. For instance, research has shown that this compound treatment can lead to the depletion of Pol II and FACT at the promoter regions of NF-κB dependent genes in tumor cells, resulting in their transcriptional downregulation. caymanchem.com This demonstrates that FACT's role in facilitating transcription is not limited to viral contexts and that inhibiting FACT with compounds like this compound can impact the expression of cellular genes involved in various pathways.
The use of this compound in research allows for the investigation of FACT's involvement in the transcription of specific gene sets, its interaction with other transcription factors and epigenetic regulators, and the consequences of FACT dysfunction on cellular processes beyond viral replication. Targeting FACT with small molecules like this compound in different cellular models provides a method to explore the dependency of various genes and pathways on FACT-mediated chromatin dynamics.
Contributions to the Field of Chromatin-Targeting Compounds in Research
This compound is a notable example of a small molecule that directly targets the chromatin machinery, specifically the FACT complex, and also intercalates into chromatin DNA. caymanchem.com Its characterization and use in research contribute significantly to the growing field of chromatin-targeting compounds. These compounds are valuable tools for perturbing specific aspects of chromatin structure and function to understand their roles in biological processes and disease.
The study of this compound has helped to elucidate the consequences of interfering with histone chaperones and their interactions with DNA and histones. The observation of chromatin trapping of FACT induced by this compound provides a specific mechanism by which a DNA-binding small molecule can disrupt the function of a chromatin-associated protein. This mechanism contributes to the understanding of how small molecules can influence chromatin dynamics and gene regulation indirectly by affecting the behavior of chromatin-binding proteins.
This compound, as a well-characterized FACT inhibitor and chromatin intercalator, serves as a reference compound for developing and studying other molecules that target chromatin or chromatin-associated factors. Research into its mechanism of action and its effects on chromatin structure and gene expression provides a foundation for the rational design and application of new chromatin-targeting agents for both basic research and potential therapeutic development. The differential sensitivity of various cell types to FACT inhibition by curaxins also highlights the potential for exploiting dependencies on chromatin remodeling pathways.
Future Research Directions and Unresolved Questions
Elucidating Additional Molecular Targets and Off-Target Effects
While CBL0100 is known to target the FACT complex, composed of SUPT16H and SSRP1, and interfere with its role in chromatin transcription, the extent of its interactions with other cellular components remains an active area of research frontiersin.orgnih.govmdpi.comfrontiersin.org. Earlier studies suggested that this compound might interfere with NF-κB activity through FACT inhibition, although its effect on HIV transcription appears different and independent of NF-κB binding in some contexts frontiersin.orgnih.govmdpi.com. Understanding additional molecular targets beyond FACT is crucial for a comprehensive picture of this compound's cellular impact and potential off-target effects icr.ac.ukstanford.edu. Research into polypharmacology, the action of agents on multiple targets, is relevant in this context icr.ac.uk. Identifying and characterizing these additional interactions will be vital for predicting potential unintended consequences and optimizing its use in various research applications icr.ac.uk.
Exploring Broader Applications in Transcriptional Regulation Studies
This compound's demonstrated ability to inhibit transcriptional elongation by reducing the occupancy of RNA Polymerase II (Pol II) and FACT at gene promoter regions, such as the HIV-1 LTR, highlights its utility as a tool for studying transcriptional regulation researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Future research can explore its application in dissecting the complexities of transcriptional control in various biological systems beyond viral contexts. psu.edu. Investigating its effects on different classes of genes, promoters, and regulatory elements could provide valuable insights into the fundamental mechanisms of transcription and the role of chromatin remodeling in these processes.
Refining Understanding of Specificity and Selectivity in Cellular Systems
The specificity and selectivity of this compound in targeting FACT and influencing transcription in diverse cellular environments require further refinement asm.org. While studies have shown its effects in specific cell lines and primary cells, a deeper understanding of how its activity varies across different cell types and physiological states is needed researchgate.netfrontiersin.orgnih.govresearchgate.net. Research should aim to determine the factors that influence this compound's binding affinity and inhibitory effects on FACT and transcription in different cellular contexts. This includes investigating how chromatin structure, the presence of other regulatory proteins, and cellular signaling pathways might modulate its activity frontiersin.orgoskar-bordeaux.fr.
Investigation of Long-Term Effects on Chromatin Stability and Gene Silencing in Research Models
The long-term consequences of this compound treatment on chromatin stability and the establishment of stable gene silencing warrant thorough investigation in research models researchgate.netnih.govbiorxiv.org. As a compound that intercalates into chromatin DNA and affects FACT recruitment, understanding its lasting impact on chromatin structure and epigenetic modifications is essential frontiersin.orgnih.govresearchgate.net. Future studies should explore whether this compound can induce durable epigenetic silencing and how this might affect gene expression patterns over extended periods. This is particularly relevant in the context of strategies aiming for long-term transcriptional repression, such as the "block and lock" approach mdpi.commdpi.comfrontiersin.org.
Q & A
Q. What is the primary mechanism by which CBL0100 inhibits HIV-1 replication?
this compound suppresses HIV-1 transcriptional elongation by reducing RNA Polymerase II (Pol II) and SPT16H occupancy at the 5' LTR region, as demonstrated through chromatin immunoprecipitation (ChIP) assays . This inhibition is dose-dependent, with 1 μM this compound showing stronger suppression of viral p24 mRNA expression compared to 0.1 μM in DHIV nef wt and ΔKB strains .
Q. How should researchers design experiments to assess this compound’s antiviral activity?
- Use in vitro models with HIV-1 reporter systems (e.g., luciferase induction assays) to quantify viral transcriptional activity.
- Include controls for cytokine stimulation (e.g., TNFα) to evaluate context-dependent efficacy, as this compound’s inhibitory effects are more pronounced under pro-inflammatory conditions .
- Validate findings with orthogonal methods: qPCR for viral mRNA (e.g., p24) and Western blot for protein markers.
Q. What are the key experimental parameters for studying this compound in pluripotency maintenance?
- Monitor iPSC proliferation rates via time-lapse microscopy and cell counting assays.
- Assess morphological changes (e.g., transition from spherical to flattened structures) under this compound treatment .
- Combine this compound with other inhibitors (e.g., Y-27362) to evaluate synergistic effects on cell death or differentiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cell types?
- Perform comparative dose-response analyses in HIV-1-infected T-cells vs. iPSCs to identify cell-type-specific thresholds. For example, this compound’s anti-HIV activity requires TNFα co-stimulation in latent reservoirs but not in actively replicating cells .
- Use transcriptomic profiling (e.g., RNA-seq) to map differential gene expression pathways affected by this compound in distinct biological contexts .
Q. What methodologies are critical for analyzing this compound’s impact on transcriptional elongation?
- ChIP-seq : Quantify RNA Pol II and SPT16H binding at viral or host gene promoters .
- Global Run-On Sequencing (GRO-seq) : Measure nascent RNA synthesis to distinguish transcriptional initiation vs. elongation effects.
- Pharmacologic inhibition : Pair this compound with elongation blockers (e.g., Flavopiridol) to dissect stage-specific mechanisms .
Q. How do cytokine microenvironments influence this compound’s activity in latent HIV-1 reservoirs?
- Use latency-reversing agents (e.g., TNFα, PMA) to reactivate HIV-1 in primary CD4+ T-cells.
- Compare this compound’s efficacy in stimulated vs. unstimulated conditions, noting that TNFα enhances its ability to suppress viral reactivation .
Q. What statistical approaches are recommended for dose-response studies of this compound?
- Fit data to sigmoidal curves (e.g., using GraphPad Prism) to calculate IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., DMSO vs. 0.1 μM vs. 1 μM this compound) .
Data Contradiction and Reproducibility
Q. How can conflicting results about this compound’s role in cell proliferation be addressed?
- Replicate experiments across independent labs using standardized protocols (e.g., cell passage number, serum batches).
- Disclose negative results in supplementary materials, as seen in studies where this compound failed to inhibit iPSC proliferation without Y-27362 co-treatment .
Q. What steps ensure reproducibility in this compound’s antiviral assays?
- Pre-titer viral stocks to maintain consistent multiplicity of infection (MOI).
- Include internal controls (e.g., Raltegravir for HIV-1 integrase inhibition) to benchmark this compound’s performance .
- Adhere to MIAME (Microarray) or ARRIVE (animal studies) guidelines for data reporting .
Methodological Best Practices
Q. How should researchers integrate multi-omics data to study this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
